molecular formula C8H12N4 B8569670 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile

Cat. No. B8569670
M. Wt: 164.21 g/mol
InChI Key: LZPVJPXUQZMWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188113B2

Procedure details

A mixture of 2-(5-amino-1-methyl-1 H-pyrazol-3-yl)-2-methylpropanenitrile (1.4 g, 8.5 mmol) in EtOH (30 mL) was treated with cone. H2SO4 (3 mL) and the resulting mixture was refluxed for 10 days. The reaction mixture was neutralized with saturated aq NaHCO3 solution, and the mixture was extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated in vacuo. Recrystallization (EtOAc/petroleum ether) provided ethyl 2-(5-amino-1-methyl-1 H-pyrazol-3-yl)-2-methylpropanoate (0.8 g, 44% yield). 1H NMR (300 MHz, DMSO-d6): δ5.13 (s, 1 H), 5.04 (s, 2 H), 4.00 (q, J=6.9 Hz, 2 H), 3.41 (s, 3 H), 1.11 (t, J=6.9 Hz, 6 H); MS (ESI) m/z: 212.0 [M+H]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([CH3:12])([CH3:11])[C:9]#N)[CH:3]=1.OS(O)(=O)=O.C([O-])(O)=[O:19].[Na+].[CH3:23][CH2:24][OH:25]>>[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([CH3:12])([CH3:11])[C:9]([O:25][CH2:24][CH3:23])=[O:19])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC(=NN1C)C(C#N)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with cone
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization (EtOAc/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C)C(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.